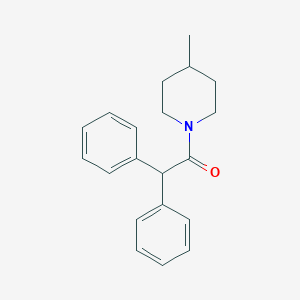
1-(4-Methylpiperidin-1-yl)-2,2-diphenylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylpiperidin-1-yl)-2,2-diphenylethanone, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It was first synthesized in the 1960s and gained popularity as a recreational drug in the early 2000s. Despite its illicit use, MDPV has potential applications in scientific research due to its unique pharmacological properties.
作用机制
1-(4-Methylpiperidin-1-yl)-2,2-diphenylethanone acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This leads to stimulation of the central nervous system, resulting in increased alertness, euphoria, and energy. The exact mechanism of action of 1-(4-Methylpiperidin-1-yl)-2,2-diphenylethanone is not fully understood, but it is thought to involve the binding of 1-(4-Methylpiperidin-1-yl)-2,2-diphenylethanone to the dopamine transporter and other monoamine transporters.
Biochemical and Physiological Effects:
1-(4-Methylpiperidin-1-yl)-2,2-diphenylethanone has a range of biochemical and physiological effects, including increased heart rate and blood pressure, hyperthermia, and vasoconstriction. These effects are thought to be mediated by the increased levels of dopamine, norepinephrine, and serotonin in the brain.
实验室实验的优点和局限性
1-(4-Methylpiperidin-1-yl)-2,2-diphenylethanone has several advantages for use in lab experiments, including its potency and selectivity for dopamine, norepinephrine, and serotonin transporters. However, its illicit status and potential for abuse limit its use in lab experiments.
未来方向
There are several future directions for research on 1-(4-Methylpiperidin-1-yl)-2,2-diphenylethanone, including:
1. Further investigation of the mechanism of action of 1-(4-Methylpiperidin-1-yl)-2,2-diphenylethanone and its interactions with other neurotransmitter systems.
2. Development of 1-(4-Methylpiperidin-1-yl)-2,2-diphenylethanone analogs with improved selectivity and reduced potential for abuse.
3. Investigation of the potential therapeutic applications of 1-(4-Methylpiperidin-1-yl)-2,2-diphenylethanone for various psychiatric disorders.
4. Examination of the long-term effects of 1-(4-Methylpiperidin-1-yl)-2,2-diphenylethanone use on the brain and behavior.
Conclusion:
In conclusion, 1-(4-Methylpiperidin-1-yl)-2,2-diphenylethanone is a synthetic cathinone that has potential applications in scientific research as a tool for studying the neurobiology of addiction and as a potential therapeutic agent for various psychiatric disorders. 1-(4-Methylpiperidin-1-yl)-2,2-diphenylethanone acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. Further research is needed to fully understand the mechanism of action of 1-(4-Methylpiperidin-1-yl)-2,2-diphenylethanone and its potential therapeutic applications.
合成方法
1-(4-Methylpiperidin-1-yl)-2,2-diphenylethanone can be synthesized using various methods, including the Leuckart reaction, reductive amination, and Friedel-Crafts acylation. The Leuckart reaction involves the reaction of piperidine with benzaldehyde in the presence of formic acid to form the intermediate N-formyl-1-(4-Methylpiperidin-1-yl)-2,2-diphenylethanone, which is then reduced to 1-(4-Methylpiperidin-1-yl)-2,2-diphenylethanone using sodium borohydride. Reductive amination involves the reaction of 4-methylpropiophenone with piperidine in the presence of a reducing agent such as sodium borohydride. Friedel-Crafts acylation involves the reaction of benzene with 4-methylpropiophenone in the presence of a catalyst such as aluminum chloride.
科学研究应用
1-(4-Methylpiperidin-1-yl)-2,2-diphenylethanone has potential applications in scientific research as a tool for studying the neurobiology of addiction and as a potential therapeutic agent for various psychiatric disorders. 1-(4-Methylpiperidin-1-yl)-2,2-diphenylethanone acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This makes 1-(4-Methylpiperidin-1-yl)-2,2-diphenylethanone a useful tool for studying the role of these neurotransmitters in addiction and other psychiatric disorders.
属性
产品名称 |
1-(4-Methylpiperidin-1-yl)-2,2-diphenylethanone |
|---|---|
分子式 |
C20H23NO |
分子量 |
293.4 g/mol |
IUPAC 名称 |
1-(4-methylpiperidin-1-yl)-2,2-diphenylethanone |
InChI |
InChI=1S/C20H23NO/c1-16-12-14-21(15-13-16)20(22)19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,16,19H,12-15H2,1H3 |
InChI 键 |
UPVYLEZQZSHBQM-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CC1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-(2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B239613.png)


